molecular formula C11H14O2 B1329414 2-Benzylbutanoic acid CAS No. 5669-16-9

2-Benzylbutanoic acid

Cat. No.: B1329414
CAS No.: 5669-16-9
M. Wt: 178.23 g/mol
InChI Key: CYVVFWBKWGJMNQ-UHFFFAOYSA-N
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Description

2-Benzylbutanoic acid is an organic compound with the molecular formula C11H14O2. It is also known by other names such as benzenepropanoic acid, α-ethyl- and α-ethyl-hydrocinnamic acid . This compound is characterized by a benzyl group attached to the second carbon of a butanoic acid chain, giving it unique chemical properties.

Preparation Methods

2-Benzylbutanoic acid can be synthesized through various methods. One common synthetic route involves the malonic ester synthesis. This process includes the following steps :

    Deprotonation: A di-ester of malonic acid is deprotonated using a weak base to form an enolate.

    Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.

    Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.

    Decarboxylation: The carboxylic acid undergoes decarboxylation upon heating to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Benzylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Benzylbutanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: It serves as a model compound in biochemical studies to understand enzyme-substrate interactions.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Benzylbutanoic acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of various metabolites. The exact pathways and molecular targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

2-Benzylbutanoic acid can be compared with similar compounds such as:

    Hydrocinnamic acid: Similar structure but lacks the α-ethyl group.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.

    2-Phenylbutanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

2-benzylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVFWBKWGJMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972137
Record name 2-Benzylbutanoic acid
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5669-16-9
Record name α-Ethylbenzenepropanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamic acid, alpha-ethyl-
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Record name 2-Benzylbutanoic acid
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Record name 2-benzylbutanoic acid
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Synthesis routes and methods I

Procedure details

Diisopropylamine (3.2 ml) was dissolved in 20 ml of tetrahydrofuran, cooled to 0° C. and treated with 14.2 ml of 1.6M n-butyllithium. After 30 minutes, the lithium diisopropylamide was added to 1 g of n-butyric acid in 75 ml of tetrahydrofuran at -78° C. After 10 minutes the reaction was warmed to -20° C. After 10 more minutes the reaction was warmed slowly to room temperature. The solution was then heated to approximately 35° C. for 30 minutes and then cooled back to room temperature and 1.3 ml of benzyl chloride was added. After 1.5 hours the reaction mixture was heated to 35° C. for 2.5 hours. The solution was then cooled, diluted with 300 ml of water, rinsed with diethyl ether (2×200 ml), and the aqueous phase was acidified with 1M hydrochloric acid and extracted with diethyl ether (3×200 ml). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated. The residue was purified by radial chromatography (50% ethyl acetate in hexane, 2 mm plate) to yield 1.56 g of 2-benzylbutyric acid (77% yield).
Quantity
3.2 mL
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reactant
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20 mL
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14.2 mL
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0 (± 1) mol
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1 g
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75 mL
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1.3 mL
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Quantity
300 mL
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Synthesis routes and methods II

Procedure details

A solution of 35.2 gm (0.2 mol) of α-ethyl cinnamic acid in 450 ml of 3% sodium hydroxide was reduced in a hydrogen atmosphere at 60 psi using 4 gm of 5% palladium on charcoal. After hydrogen uptake had ceased, the reaction mixture was filtered, acidified with hydrochloric acid and extracted with ether. Evaporation gave 36 gm (0.2 mol) of 2-benzyl butanoic acid.
Quantity
35.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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450 mL
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4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-benzyl-4-phosphonobutanoic acid and its arsenic analog, 4-arsono-2-benzylbutanoic acid, interact with angiotensin-converting enzyme (ACE)? What are the downstream effects of this interaction?

A: Both 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid act as inhibitors of ACE, a zinc metallopeptidase involved in blood pressure regulation []. While the exact mechanism of interaction is not detailed in the provided research, it is suggested that these compounds, particularly those containing a tetrahedral phosphorus or arsenic atom, mimic the transition state of ACE's natural substrates. This mimicry allows them to bind to the enzyme's active site, preventing the binding and subsequent cleavage of its natural substrates, ultimately inhibiting the enzyme's activity. []. Inhibiting ACE leads to a decrease in the production of angiotensin II, a hormone that causes blood vessel constriction and increases blood pressure. This ultimately contributes to a reduction in blood pressure.

Q2: What is the difference in potency between 2-benzyl-4-phosphonobutanoic acid and 4-arsono-2-benzylbutanoic acid in inhibiting ACE?

A: Interestingly, despite the structural similarity and shared target, the research indicates a difference in their inhibitory profile []:

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